molecular formula C14H13F3N2O2 B2610149 1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1177360-68-7

1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2610149
CAS No.: 1177360-68-7
M. Wt: 298.265
InChI Key: KAVUUWBISZNDMQ-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple pharmacophores known to enhance bioactivity and optimize drug-like properties. The core structure features a pyrazole ring, a privileged scaffold in pharmaceutical agents , which is further functionalized with a carboxylic acid group at the 4-position, providing a versatile handle for synthetic modification and the formation of amide linkages to create diverse derivative libraries . The presence of the benzyl group at the N-1 position, ortho-substituted with a trifluoromethyl (CF3) group, is a key structural element. The trifluoromethyl group is a critical feature in modern agrochemicals and pharmaceuticals, as its high electronegativity and lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins . This specific 2-(trifluoromethyl)benzyl substitution pattern is recognized for its potential to influence the affinity profile of ligands at various biological targets . The 3,5-dimethyl substitution on the pyrazole core contributes to defining the molecule's stereoelectronic properties and can be crucial for selective target engagement. This combination of features makes this carboxylic acid a promising intermediate for developing novel bioactive molecules. Its primary research applications include serving as a key building block in the synthesis of potential enzyme inhibitors, such as cyclooxygenase (COX) inhibitors for anti-inflammatory research , and for the exploration of ligands for purinergic receptors like the adenosine receptor family . Researchers can utilize this compound to rapidly generate analogs for structure-activity relationship (SAR) studies, driving lead optimization efforts in multiple therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,5-dimethyl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-8-12(13(20)21)9(2)19(18-8)7-10-5-3-4-6-11(10)14(15,16)17/h3-6H,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVUUWBISZNDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(F)(F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl and benzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

The synthesis of 1-[2-(trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate hydrazones with carboxylic acid derivatives. The trifluoromethyl group is known to enhance the pharmacological properties of the resultant compounds, making them more effective in biological applications .

Biological Activities

Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds with trifluoromethyl substitutions have been shown to inhibit the growth of various drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 2 µg/mL, demonstrating their potential as effective antimicrobial agents .

Anticancer Potential
this compound has also been studied for its anticancer properties. Various derivatives have been tested against several cancer cell lines, showing promising results. For example, certain pyrazole derivatives exhibited IC50 values in the micromolar range against cell lines such as MCF7 and A549, indicating their potential as anticancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that those with trifluoromethyl substitutions had enhanced activity against S. aureus biofilms. The study reported MBEC values as low as 1 µg/mL for some derivatives, suggesting a robust capability to eradicate biofilms formed by resistant bacterial strains .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. One notable compound displayed an IC50 value of 3.79 µM against MCF7 cells, indicating significant potential for development into an anticancer drug .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations and molecular properties:

Compound Name Substituent (Benzyl Position) Molecular Formula Molecular Weight CAS Number
1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 2-CF₃ C₁₄H₁₃F₃N₂O₂ 310.26 Not Provided
1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 4-CF₃ C₁₄H₁₃F₃N₂O₂ 310.26 Ref: 10-F096851
1-{[(4-Bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 4-Br (on carbamoyl side chain) C₁₅H₁₅BrN₃O₃ 352.19 EN300-651199
1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3-Br C₁₃H₁₃BrN₂O₂ 325.16 1153371-57-3
Key Observations:

Trifluoromethyl Position: The ortho (2-CF₃) vs. para (4-CF₃) substitution alters steric bulk and electronic effects. Electron-withdrawing CF₃ groups enhance acidity at the carboxylic acid position, but para substitution allows for more linear hydrogen-bonding networks .

Bromo Substituents : Bromine increases molecular weight and lipophilicity. The 3-bromo analog lacks symmetry, which may disrupt crystal packing compared to the 4-bromo derivative . Bromine’s polarizability could also influence halogen bonding in supramolecular assemblies .

Physicochemical and Functional Differences

  • Acidity : The carboxylic acid group (pKa ~2–3) is critical for salt formation. Ortho-CF₃ may lower the pKa slightly compared to para-CF₃ due to increased electron withdrawal near the acid moiety.
  • Solubility : The para-CF₃ analog likely exhibits higher aqueous solubility than the ortho-CF₃ derivative due to reduced steric hindrance and more efficient crystal packing. Brominated analogs are less soluble in water but may dissolve better in organic solvents.
  • Thermal Stability : Trifluoromethyl groups generally enhance thermal stability. The ortho-CF₃ compound may exhibit lower melting points than its para counterpart due to disordered crystal structures .

Biological Activity

1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole class, which has been extensively studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12F3N3O2
  • Molecular Weight : 303.25 g/mol
  • CAS Number : [11492741]

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported minimum inhibitory concentration (MIC) values as low as 2 µg/mL for certain pyrazole derivatives, indicating strong antimicrobial potential .

CompoundBacterial StrainMIC (µg/mL)
This compoundMRSA2
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoleS. aureus1

Anticancer Activity

The anticancer potential of pyrazole derivatives is notable, with several studies highlighting their ability to inhibit cancer cell proliferation. The compound has been evaluated for its effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies indicated that it could enhance caspase-3 activity, a marker of apoptosis, suggesting its role as an apoptosis-inducing agent .

Cell LineConcentration (µM)Effect on Caspase-3 Activity
MDA-MB-231101.33–1.57 times increase
HepG210Significant inhibition

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its structural features allow it to act as a microtubule-destabilizing agent, which is crucial in disrupting cancer cell division and promoting apoptosis .

Molecular Modeling Studies

Molecular modeling studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the trifluoromethyl group enhances the binding affinity of the compound to target sites, thereby increasing its biological efficacy .

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazole derivatives:

  • Anticancer Efficacy : A clinical study involving a series of pyrazole compounds demonstrated significant tumor growth inhibition in animal models when treated with derivatives similar to this compound.
  • Antimicrobial Trials : Laboratory tests have confirmed that compounds with similar structures exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-[2-(trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a robust "click chemistry" approach. A typical procedure involves:

  • Reagents : 3-azido-pyrazole derivatives, alkynes (e.g., ethynylbenzene), copper sulfate (catalyst), and sodium ascorbate (reducing agent) .
  • Conditions : Reaction in THF/water (1:1) at 50°C for 16 hours, followed by extraction with methylene chloride and purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) .
  • Yield Optimization : Adjusting catalyst loading (e.g., 0.2 equiv CuSO₄) and stoichiometric ratios (1.3 equiv alkyne) improves yields to ~79% .

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